1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone
Description
The compound 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone features a pyrrole core substituted with:
- A 2-chloro-5-(trifluoromethyl)phenyl group at position 1.
- A methyl group at position 2.
- A 4-(methylsulfonyl)phenyl group at position 3.
- A 2,2,2-trifluoroethanone moiety at position 3.
The compound’s design likely targets specific biological interactions, such as enzyme inhibition or receptor modulation, leveraging its electron-withdrawing substituents and aromatic scaffold .
Properties
IUPAC Name |
1-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF6NO3S/c1-11-15(19(30)21(26,27)28)10-17(12-3-6-14(7-4-12)33(2,31)32)29(11)18-9-13(20(23,24)25)5-8-16(18)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNXYPLEIMZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone (CAS No. 338749-77-2) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 509.85 g/mol. The structure incorporates multiple functional groups, including a pyrrole ring, chlorinated phenyl groups, and trifluoromethyl substituents, which are known to influence biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on pyrrole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against tumor cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Pyrrole Derivative A | 0.5 | HeLa |
| Pyrrole Derivative B | 0.8 | MCF-7 |
2. Inhibition of H+,K+-ATPase
A related study demonstrated that compounds similar to our target molecule effectively inhibit H+,K+-ATPase, an enzyme critical in gastric acid secretion. For example, a derivative showed an IC50 value of 30 nM, indicating potent activity.
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Compound X | 30 | Potent inhibitor |
| Compound Y | 45 | Moderate inhibitor |
These findings suggest that the target compound may also exhibit similar inhibitory effects on gastric acid secretion.
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with sulfonamide groups have been documented to possess antibacterial activity due to their ability to interfere with bacterial folic acid synthesis.
The proposed mechanism for the biological activity of this compound involves:
- Enzyme Inhibition : The trifluoromethyl and sulfonamide groups may interact with active sites on enzymes such as H+,K+-ATPase.
- Cellular Uptake : The lipophilic nature due to trifluoromethyl groups enhances cellular permeability.
- Apoptosis Induction : Structural motifs may activate apoptotic pathways in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in preclinical models:
- Gastric Ulcer Model : In a study involving pylorus-ligated rats, a related compound demonstrated complete inhibition of gastric acid secretion at doses as low as 4 mg/kg.
- Cancer Cell Lines : A series of pyrrole derivatives were tested against various cancer cell lines (e.g., A549, HeLa), showing IC50 values ranging from 0.5 to 1 µM, indicating strong antitumor potential.
Comparison with Similar Compounds
Structural Analogues on Pyrrole Scaffolds
Compound A : (Z)-{2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate
- Key Differences :
- Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 4-fluorophenyl .
- Adds an oxime benzoate group.
- Implications :
- The 4-fluorophenyl substitution may reduce steric hindrance compared to the bulkier trifluoromethyl-chloro group.
- The oxime benzoate could enhance solubility but may alter target binding kinetics.
Compound B : 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone
- Key Differences: Substitutes 4-(methylsulfonyl)phenyl with 4-(trifluoromethoxy)phenyl. Lacks trifluoroethanone; instead, a simple chloroethanone is present.
Non-Pyrrole Analogues
Compound C : 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- Key Differences :
- Simplified structure lacking the pyrrole core and sulfonylphenyl group.
Compound D : 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Key Differences: Replaces pyrrole with a triazole ring. Introduces a quinoline moiety.
- Implications: Triazole’s hydrogen-bonding capacity may alter target specificity. Quinoline’s planar structure could enhance intercalation with DNA or proteins.
Substituent-Driven Comparisons
Key Observations :
- Electron-Withdrawing Groups : The target’s methylsulfonyl and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to trifluoromethoxy (Compound B) or simple halogens .
- Steric Effects : The 2-methyl group on the pyrrole in the target compound may restrict conformational flexibility, improving selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with halogenated aromatic precursors. For example, a Claisen-Schmidt condensation or Suzuki-Miyaura coupling may be employed to attach substituents to the pyrrole core. Key steps include:
- Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions (analogous to , where thionyl chloride and ethanol were used for similar ketone syntheses).
- Purification via column chromatography with gradients of ethyl acetate/hexane.
- Monitoring reaction progress using TLC and confirming yields via HPLC .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., trifluoromethyl stretches at 1150–1250 cm⁻¹) . ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves proton environments, while ¹⁹F NMR confirms fluorine substituents.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) determines 3D structure and intermolecular interactions. Hirshfeld surface analysis (as in ) quantifies non-covalent interactions (e.g., C–H···O, π-π stacking) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., cyclooxygenase-2, given the methylsulfonyl group’s COX-2 affinity).
- Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-protein complexes.
- Generative Models : Adapt-cMolGPT ( ) can design analogs with improved target specificity by training on structural fingerprints .
Q. What experimental designs are appropriate for assessing the environmental fate of this compound?
- Methodological Answer :
- Environmental Partitioning : Follow the INCHEMBIOL framework () to study:
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers at varying pH.
- Biotic Degradation : Use soil microcosms or activated sludge to monitor biodegradation via LC-MS.
- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition assays per OECD guidelines .
Q. How can researchers resolve contradictions in thermal stability data for this compound?
- Methodological Answer :
- Controlled Thermal Analysis : Perform DSC and TGA under inert (N₂) and oxidative (O₂) atmospheres. Vary heating rates (2–20°C/min) to detect kinetic stability differences.
- Crystallographic Validation : Compare thermal decomposition products with SCXRD data to identify degradation pathways (e.g., loss of trifluoromethyl groups) .
Q. What in-vitro assays are suitable for evaluating the antioxidant or anti-inflammatory activity of this compound?
- Methodological Answer :
- Antioxidant Assays :
- DPPH/ABTS radical scavenging (): Dissolve the compound in DMSO, mix with radicals, and measure absorbance decay at 517 nm.
- FRAP assay: Quantify Fe³+ reduction to Fe²+ via UV-Vis.
- Anti-inflammatory Screening : Use LPS-induced RAW 264.7 macrophages to measure COX-2 inhibition via ELISA or Western blot .
Notes on Data Interpretation
- Conflicting Spectral Data : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) or variable-temperature NMR .
- Environmental Half-Life Discrepancies : Replicate studies under standardized OECD conditions (pH 7, 25°C) to isolate variables like microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
